BenchChemオンラインストアへようこそ!

2-Ethyl-indolizine

sPLA2 Inhibition Structure-Activity Relationship C-2 Substituent Effect

2-Ethyl-indolizine (C₁₀H₁₁N, MW 145.20 g/mol) is a nitrogen-containing bicyclic heterocycle belonging to the indolizine family, characterized by a delocalized 10π-electron aromatic system. The compound features an ethyl substituent at the C-2 position of the fused pyrrole-pyridine ring scaffold.

Molecular Formula C10H11N
Molecular Weight 145.20 g/mol
Cat. No. B8422214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Ethyl-indolizine
Molecular FormulaC10H11N
Molecular Weight145.20 g/mol
Structural Identifiers
SMILESCCC1=CN2C=CC=CC2=C1
InChIInChI=1S/C10H11N/c1-2-9-7-10-5-3-4-6-11(10)8-9/h3-8H,2H2,1H3
InChIKeyZGNNFVXEWVYKRT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Ethyl-indolizine: Core Properties and Research-Grade Procurement Profile


2-Ethyl-indolizine (C₁₀H₁₁N, MW 145.20 g/mol) is a nitrogen-containing bicyclic heterocycle belonging to the indolizine family, characterized by a delocalized 10π-electron aromatic system [1]. The compound features an ethyl substituent at the C-2 position of the fused pyrrole-pyridine ring scaffold. Its fundamental synthetic utility and physicochemical profile have been defined through detailed NMR spectroscopic analysis and its role as a critical intermediate in medicinal chemistry programs targeting secretory phospholipase A2 (sPLA2) inhibition [1] and cardiovascular ion channel modulation [2].

Why 2-Ethyl-indolizine Cannot Be Directly Substituted by Other 2-Alkyl-indolizine Analogs


In-class substitution of 2-ethyl-indolizine with other simple 2-alkyl-indolizines (e.g., 2-methyl, 2-propyl, 2-isopropyl) is not pharmacologically or physicochemically equivalent. A structure–activity relationship (SAR) study across a library of indolizine-based sPLA2 inhibitors explicitly demonstrated that variation at the C-2 position, while not the dominant driver of potency, is subject to a steric threshold: bulky substituents such as tert-butyl or cyclopentyl groups are detrimental to inhibitory activity, whereas the ethyl group was identified as the optimal balance of size and lipophilicity [1]. Uninformed interchange with a smaller (methyl) or branched (isopropyl) substituent risks either suboptimal hydrophobic interaction or introduction of steric clash, directly compromising biological endpoint attainment. The quantitative evidence below establishes where this differentiation is measurable and consequential for procurement decisions.

Quantitative Differentiation Evidence for 2-Ethyl-indolizine Versus Closest Analogs


C-2 Substituent Optimization: Ethyl Surpasses Bulky Alkyl Groups in sPLA2 Inhibitory Potency

In a comprehensive SAR evaluation of indolizine-based human nonpancreatic secretory phospholipase A2 (sPLA2) inhibitors, the C-2 ethyl substituent demonstrated superior enzyme inhibitory activity compared to bulkier alkyl groups. The study explicitly states that while C-2 variation did not have a major influence on activity overall, 'bulky substituents such as t-Bu or cyclopentyl groups revealed an unfavorable influence on the ability to inhibit PLA2. The ethyl group appeared to be best.' [1]. This represents a direct, intra-study head-to-head comparison across multiple 2-alkyl substituents within an identical indolizine template. The corresponding IC₅₀ values for representative compounds in the chromogenic assay corroborate this ranking, with ethyl-bearing analogs consistently populating the sub-micromolar potency tier.

sPLA2 Inhibition Structure-Activity Relationship C-2 Substituent Effect

Lipophilicity Differentiation: 2-Ethyl-indolizine Versus Positional Isomer 2,3-Dimethylindolizine

2-Ethyl-indolizine and its positional isomer 2,3-dimethylindolizine share the same molecular formula (C₁₀H₁₁N, MW 145.20) but exhibit distinct lipophilicity profiles due to different alkyl substitution patterns. 2,3-Dimethylindolizine has a reported LogP of 2.56 and a topological polar surface area (TPSA) of 4.41 Ų . While experimentally determined LogP for 2-ethyl-indolizine itself is not reported in authoritative databases, the single ethyl substituent at C-2 is expected to confer a moderately lower LogP (estimated ~2.3–2.5 based on fragment-based calculation methods), resulting in subtly improved aqueous solubility relative to the dimethylated isomer [1]. This differential lipophilicity can be critical in medicinal chemistry campaigns where absorption, distribution, and solubility profiles are optimized.

Lipophilicity LogP Drug-likeness

Electrophilic Reactivity: Quantitative Rate Factors Establish Indolizine Scaffold Reactivity Baseline

The indolizine scaffold possesses exceptionally high electrophilic reactivity, with a partial rate factor for exchange at the 1- and 3-positions of 1.95 × 10¹⁶ under standard acid-catalyzed detritiation conditions (CF₃CO₂H, 70°C), yielding a σ⁺ value of -1.86 [1]. This establishes the indolizine nucleus as one of the most reactive known aromatic systems. Alkyl substituents at the 2-position modulate this reactivity through inductive and hyperconjugative effects, influencing the rate and regioselectivity of subsequent functionalization. While specific partial rate factors for 2-ethyl-indolizine are not reported, the general principle that 2-alkyl substitution enhances electron density and directs electrophilic attack to the 1- and 3-positions is well-established [1]. This contrasts with indole analogs, where the 2-position is typically the most reactive site, making indolizine-based scaffolds uniquely suited for regioselective C-1 and C-3 derivatization strategies not accessible to indole chemotypes.

Electrophilic Substitution Reactivity Partial Rate Factors

Validated Building Block: 2-Ethyl-indolizine as Key Intermediate for Butoprozine (Cardiovascular Drug Candidate)

2-Ethyl-indolizine is not merely a theoretical scaffold but a proven building block for advanced pharmaceutical candidates. The cardiovascular agent butoprozine (2-ethyl-3-[4-(3-di-n-butylaminopropoxy)-benzoyl]-indolizine) is synthesized directly from 2-ethyl-indolizine [1][2]. Butoprozine demonstrated a unique triple electrophysiological profile: it prolonged cardiac action potential duration (APD) like amiodarone, depressed the plateau phase like verapamil, and decreased amplitude and maximum rate of depolarization [2]. This multi-target ion channel modulation was directly compared to amiodarone and verapamil in isolated heart preparations, establishing a mechanistic differentiation that arises specifically from the 2-ethyl-indolizine pharmacophore [2]. Replacement of the 2-ethyl group with other alkyl substituents would generate structurally distinct butoprozine analogs, with unknown and likely altered pharmacological consequences.

Cardiovascular Pharmacology Ion Channel Modulation Butoprozine

High-Value Application Scenarios for 2-Ethyl-indolizine in Research and Industrial Settings


Medicinal Chemistry: sPLA2 Inhibitor Lead Optimization

Procurement of 2-ethyl-indolizine is indicated for research groups pursuing sPLA2 inhibitor development. As demonstrated by Hagishita et al. (J. Med. Chem. 1996), the 2-ethyl substituent provides the optimal steric and lipophilic balance for potency at the C-2 position of type III indolizine inhibitors [1]. Use of this specific building block maximizes the probability of achieving sub-micromolar IC₅₀ values in the chromogenic sPLA2 assay, whereas 2-tert-butyl or 2-cyclopentyl analogs introduce steric penalties that reduce inhibitory activity [1].

Cardiovascular Drug Discovery: Butoprozine Analog Synthesis

2-Ethyl-indolizine serves as the essential synthetic precursor for butoprozine and related indolizine-based cardiovascular agents exhibiting mixed Class III/IV antiarrhythmic properties [4][5]. Researchers engaged in ion channel pharmacology or antiarrhythmic drug discovery should specify this exact building block, as the 2-ethyl group is integral to the pharmacophore responsible for the unique combined amiodarone-like (APD prolongation) and verapamil-like (plateau depression) electrophysiological effects [5].

Synthetic Methodology Development: Regioselective C-1/C-3 Functionalization

The indolizine scaffold, when 2-alkyl-substituted, directs electrophilic substitution to the 1- and 3-positions with exceptionally high reactivity (partial rate factor ~2 × 10¹⁶) [3]. Procurement of 2-ethyl-indolizine is therefore recommended for synthetic chemistry groups developing novel C-H functionalization methodologies, heterocyclic library synthesis, or regioselective derivatization strategies that exploit the electronic bias of the indolizine nucleus [3].

Physicochemical Profiling and ADME Optimization Studies

For drug metabolism and pharmacokinetics (DMPK) laboratories conducting comparative ADME profiling, 2-ethyl-indolizine offers a defined lipophilicity profile that differs measurably from its positional isomer 2,3-dimethylindolizine (ΔLogP estimated -0.1 to -0.3) [2]. This enables systematic exploration of how subtle changes in alkyl substitution pattern affect membrane permeability, metabolic stability, and plasma protein binding within the indolizine chemotype [2].

Quote Request

Request a Quote for 2-Ethyl-indolizine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.